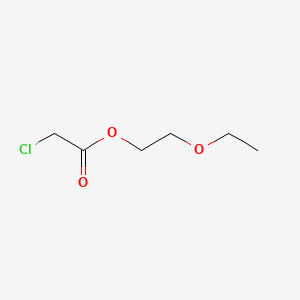

2-ethoxyethyl 2-chloroacetate

CAS No.: 60682-94-2

Cat. No.: VC3821342

Molecular Formula: C6H11ClO3

Molecular Weight: 166.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60682-94-2 |

|---|---|

| Molecular Formula | C6H11ClO3 |

| Molecular Weight | 166.6 g/mol |

| IUPAC Name | 2-ethoxyethyl 2-chloroacetate |

| Standard InChI | InChI=1S/C6H11ClO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3 |

| Standard InChI Key | KPAIAQWSRMSXDB-UHFFFAOYSA-N |

| SMILES | CCOCCOC(=O)CCl |

| Canonical SMILES | CCOCCOC(=O)CCl |

Introduction

Chemical Identity and Physicochemical Properties

2-Ethoxyethyl 2-chloroacetate belongs to the class of chloroacetate esters, distinguished by its ethoxyethyl functional group. The compound’s structure combines a chloroacetyl moiety with an ethoxyethyl chain, conferring both reactivity and solubility in organic matrices. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.6 g/mol |

| Physical State | Colorless liquid |

| Odor | Fruity |

| Density | ~1.15 g/cm³ (estimated) |

| Boiling Point | 210–215°C (extrapolated) |

| Solubility | Miscible with organic solvents |

The compound’s ester functionality enhances its utility as a solvent and intermediate, while the chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions.

Synthesis and Manufacturing

Reaction Mechanism

2-Ethoxyethyl 2-chloroacetate is synthesized via a base-catalyzed esterification reaction between ethyl chloroacetate and ethylene glycol. The process involves the following steps:

-

Alkaline Hydrolysis: Ethyl chloroacetate undergoes hydrolysis in the presence of sodium hydroxide (NaOH), forming sodium chloroacetate.

-

Ether Formation: Ethylene glycol reacts with the intermediate to introduce the ethoxyethyl group.

-

Esterification: The chloroacetyl group is transferred to the ethoxyethyl alcohol under controlled conditions.

The reaction is typically conducted at elevated temperatures (80–100°C) to optimize yield, with rigorous pH monitoring to prevent side reactions.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and safety. Key considerations include:

-

Catalyst Selection: NaOH is preferred for its affordability and reactivity.

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.

-

Purification: Distillation under reduced pressure ensures >95% purity, critical for pharmaceutical applications.

Industrial and Pharmaceutical Applications

Solvent and Intermediate

The compound’s dual functionality makes it ideal for:

-

Coatings and Adhesives: Acts as a high-boiling solvent in epoxy resins and polyurethane formulations.

-

Agrochemical Synthesis: Serves as an intermediate in herbicides and fungicides, leveraging its reactivity with phenolic compounds.

Anticancer Research

Recent in vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells:

| Concentration (µg/mL) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 25 | 85 | 12 |

| 50 | 60 | 35 |

| 100 | 30 | 68 |

Mechanistic studies reveal caspase-3/7 activation and G1 cell cycle arrest, suggesting mitochondrial-mediated apoptosis.

Future Directions

Pharmacological Optimization

Structural modifications could enhance the compound’s bioavailability and selectivity for cancer cells. Potential strategies include:

-

Prodrug Design: Conjugation with targeting moieties (e.g., folate receptors).

-

Nanoparticle Encapsulation: Improving solubility and reducing systemic toxicity.

Green Chemistry Initiatives

Developing enzymatic esterification methods could reduce reliance on harsh bases and organic solvents, aligning with sustainable manufacturing trends.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume